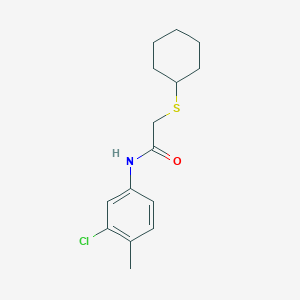
Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate, also known as EF24, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EF24 is a derivative of curcumin, a natural compound found in turmeric, and has been shown to possess a range of biochemical and physiological effects. In We will also discuss future directions for research on EF24.
作用機序
The mechanism of action of Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways within cells. Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to inhibit the Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to possess a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of cancer cells. It has also been shown to possess antioxidant properties, which may play a role in its anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate for lab experiments is its specificity for cancer cells. Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to induce apoptosis in cancer cells while leaving normal cells unharmed. This makes it a potential candidate for the development of new cancer therapies.
One of the limitations of Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate for lab experiments is its low yield from the synthesis method. The overall yield of Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate from the synthesis method described earlier is around 20%. This may limit its availability for use in lab experiments.
将来の方向性
There are several future directions for research on Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate. One area of research is in the development of new cancer therapies. Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has shown promise as a potential candidate for the development of new cancer therapies due to its specificity for cancer cells.
Another area of research is in the development of new anti-inflammatory drugs. Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to possess anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Finally, there is a need for further research into the mechanism of action of Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate. While its mechanism of action is not fully understood, further research may help to elucidate its potential applications in scientific research.
合成法
Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate can be synthesized through a multistep process starting with the reaction of 2-methyl-5-nitroaniline with ethyl acetoacetate to form 2-methyl-5-nitrophenylacetoacetate. This intermediate is then reduced to 2-methyl-5-aminophenylacetoacetate, which is subsequently reacted with 3-trifluoromethyl-4-chloroaniline to form Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate. The overall yield of Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate from this synthesis method is around 20%.
科学的研究の応用
Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to possess a range of potential applications in scientific research. One of the most promising areas of research is in cancer treatment. Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. This makes it a potential candidate for the development of new cancer therapies.
Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has also been shown to possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the development of inflammatory diseases such as arthritis and asthma. This makes Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate a potential candidate for the development of new anti-inflammatory drugs.
特性
製品名 |
Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate |
|---|---|
分子式 |
C20H17F3N2O3 |
分子量 |
390.4 g/mol |
IUPAC名 |
ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H17F3N2O3/c1-3-28-19(27)13-10-24-18-12(5-4-6-14(18)20(21,22)23)17(13)25-15-9-11(2)7-8-16(15)26/h4-10,26H,3H2,1-2H3,(H,24,25) |
InChIキー |
ZAJLFYZKPAAGST-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=C(C=CC(=C3)C)O)C=CC=C2C(F)(F)F |
正規SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=C(C=CC(=C3)C)O)C=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B255376.png)

![6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol](/img/structure/B255378.png)
![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B255379.png)
![7-[3-(2,6-Dimethylmorpholin-4-yl)-2-hydroxypropoxy]-3-(3,5-dimethylphenoxy)chromen-4-one](/img/structure/B255383.png)
![8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one](/img/structure/B255384.png)

![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)
![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide](/img/structure/B255390.png)




![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)